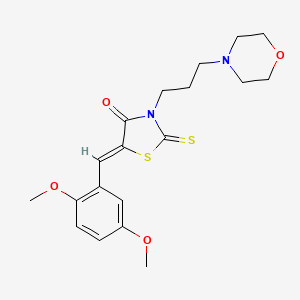

(Z)-5-(2,5-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one

Description

(Z)-5-(2,5-Dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a benzylidene moiety substituted with 2,5-dimethoxy groups and a 3-morpholinopropyl chain at position 3 of the thiazolidinone core. Thiazolidinones are heterocyclic compounds with diverse biological activities, including anticancer, antimicrobial, and anti-biofilm properties. The Z-configuration of the benzylidene group is critical for maintaining planar molecular geometry, which enhances interactions with biological targets such as enzymes or DNA .

This compound’s structural uniqueness lies in the combination of electron-donating methoxy groups on the benzylidene ring and the morpholinopropyl side chain, which may improve solubility and target specificity compared to simpler analogues.

Properties

IUPAC Name |

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-23-15-4-5-16(24-2)14(12-15)13-17-18(22)21(19(26)27-17)7-3-6-20-8-10-25-11-9-20/h4-5,12-13H,3,6-11H2,1-2H3/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHCQLGQKBDKHD-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)CCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)CCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-(2,5-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, characterized by its unique molecular structure that includes a five-membered ring containing nitrogen and sulfur atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Molecular Characteristics

- Molecular Formula : C19H24N2O4S2

- Molecular Weight : 408.53 g/mol

- IUPAC Name : (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including this compound. The compound has shown promising results against various bacterial strains.

-

Biofilm Inhibition : A study indicated that thiazolidinone derivatives can inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The percentage reduction in biofilm formation was significant at concentrations equivalent to their Minimum Inhibitory Concentration (MIC) values .

Compound Bacterial Strain MIC (µM) Biofilm Reduction (%) 1h P. aeruginosa 125.4 61.34 1m P. aeruginosa 162.1 62.69 1n P. aeruginosa 157.9 56.74 - Antibacterial Activity : The compound's antibacterial efficacy was evaluated using standard tube-dilution assays against Staphylococcus epidermidis, where it demonstrated moderate activity with MIC values around 50 µM .

Anticancer Activity

The potential antitumor effects of thiazolidinone derivatives have been explored in various cancer cell lines:

-

Cell Proliferation Inhibition : Compounds similar to this compound have been tested on human lung cancer cell lines (A549, HCC827, NCI-H358). These studies revealed that certain derivatives exhibited significant inhibition of cell proliferation with IC50 values ranging from 0.85 to 6.75 µM .

Cell Line Compound IC50 (µM) A549 2.12 ± 0.21 HCC827 6.26 ± 0.33 NCI-H358 6.48 ± 0.11

The biological activity of thiazolidinone derivatives may involve various mechanisms:

- Kinase Inhibition : Some studies suggest that these compounds may inhibit specific kinases involved in bacterial virulence and cancer cell proliferation, potentially impacting pathways essential for cell survival and growth .

- Biofilm Disruption : The ability to disrupt biofilm formation is crucial for combating persistent infections, as biofilms protect bacteria from antibiotic treatment and host immune responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Key Observations:

- Benzylidene Substituents: The position and nature of substituents significantly influence bioactivity. For example, 3,4-dimethoxy (4b) and 3-fluoro (3) derivatives show anticancer and antimicrobial activities, respectively .

- R-Group Modifications: The 3-morpholinopropyl chain in the target compound is distinct from methyl (4b) or 4-fluorophenyl (anti-biofilm agents). Morpholinopropyl may enhance solubility and membrane permeability due to its hydrophilic tertiary amine .

Anti-Biofilm Activity:

The aBiofilm database highlights thiazolidinones as prominent anti-biofilm agents. For example:

- 3-(4-Fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one: 86 records, primarily against Staphylococcus aureus and Pseudomonas aeruginosa .

- Target Compound: The 2,5-dimethoxy and morpholinopropyl groups may enhance biofilm inhibition by improving solubility and bacterial membrane penetration.

Anticancer Activity:

Compounds like 4b (3,4-dimethoxy) exhibit in vitro cytotoxicity, likely due to intercalation with DNA or inhibition of topoisomerases . The morpholinopropyl group in the target compound could enhance specificity toward cancer cell receptors.

Electronic Properties:

The target compound’s 2,5-dimethoxy groups may similarly modulate optoelectronic properties.

Physicochemical Properties

| Property | 4a (1,3-Benzodioxol-5-ylmethylene) | 4b (3,4-Dimethoxy) | Target Compound (2,5-Dimethoxy) |

|---|---|---|---|

| Melting Point (°C) | 252–254 | 234–236 | ~240–245* |

| Solubility | Low in water | Moderate in DMSO | High (morpholinopropyl enhances) |

| Crystallinity | Needle-like crystals | Needle-like | Likely similar |

*Predicted based on structural similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.